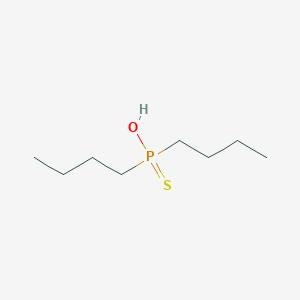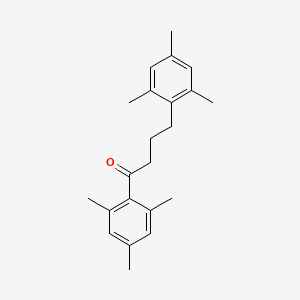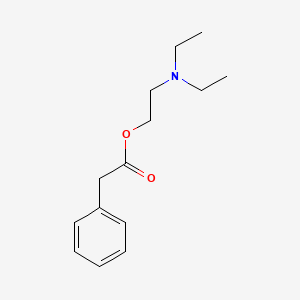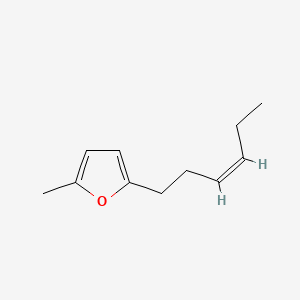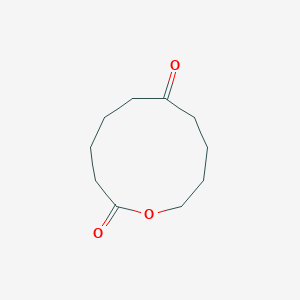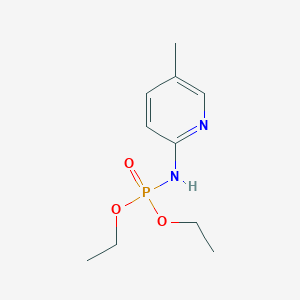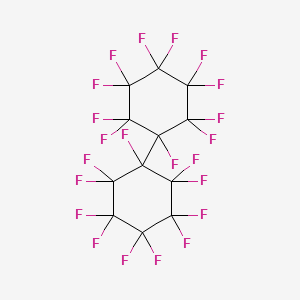
Docosafluorobicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosafluorobicyclohexyl is a fluorinated organic compound with the molecular formula C₁₂F₂₂. It is known for its unique chemical properties, including high thermal stability and chemical inertness. This compound is part of the broader class of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosafluorobicyclohexyl can be synthesized through the fluorination of bicyclohexyl compounds. The process typically involves the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination. The reaction is usually carried out in a specialized reactor designed to handle the highly reactive nature of fluorine gas.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are conducted in high-pressure reactors with stringent safety measures due to the hazardous nature of fluorine gas. The final product is purified through distillation or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Docosafluorobicyclohexyl primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Reagents such as electrophiles (e.g., halogens) can be used under controlled conditions to introduce new functional groups.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield fluorinated amines, while electrophilic substitution with halogens can produce halogenated derivatives.
Scientific Research Applications
Docosafluorobicyclohexyl has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds. Its stability makes it an ideal candidate for studying reaction mechanisms involving fluorinated substrates.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated compounds with biological molecules.
Medicine: The compound’s inertness and stability make it a potential candidate for drug delivery systems, where it can be used to encapsulate and protect active pharmaceutical ingredients.
Industry: this compound is used in the production of high-performance materials, such as fluoropolymers and lubricants, due to its excellent thermal and chemical resistance.
Mechanism of Action
The mechanism of action of docosafluorobicyclohexyl is primarily related to its chemical inertness and stability. The compound interacts with other molecules through weak van der Waals forces rather than strong covalent bonds. This property makes it an excellent candidate for applications where minimal chemical reactivity is desired. In biological systems, it can interact with lipid membranes and proteins without causing significant disruption, making it useful for studying membrane dynamics and protein-lipid interactions.
Comparison with Similar Compounds
Perfluorocyclohexane: Similar in structure but with a different ring system. It shares the high thermal stability and chemical inertness of docosafluorobicyclohexyl.
Perfluorodecalin: Another fluorinated compound with similar properties, used in medical applications such as oxygen carriers.
Uniqueness: this compound is unique due to its bicyclic structure, which imparts additional rigidity and stability compared to monocyclic fluorinated compounds. This structural feature makes it particularly useful in applications requiring high-performance materials with exceptional stability.
Properties
CAS No. |
558-64-5 |
|---|---|
Molecular Formula |
C12F22 |
Molecular Weight |
562.09 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12F22/c13-1(3(15,16)7(23,24)11(31,32)8(25,26)4(1,17)18)2(14)5(19,20)9(27,28)12(33,34)10(29,30)6(2,21)22 |
InChI Key |
GMCSXODATYPNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


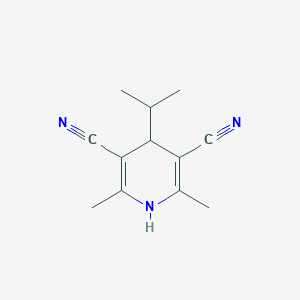
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
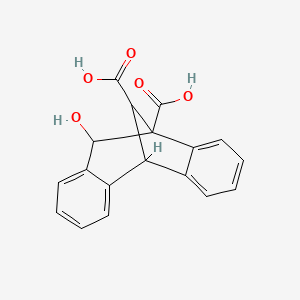
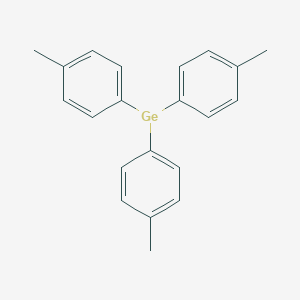
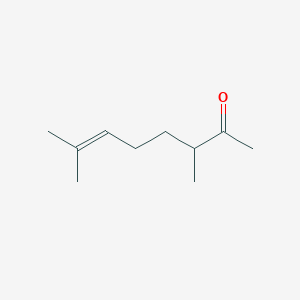
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

